Glucovanillin

lipase inhibitor docking score enzyme inhibition

Glucovanillin (vanilloside) is the native glycosylated storage form of vanillin in Vanilla planifolia. Its key differentiator is its markedly enhanced aqueous solubility (≥2.5 mg/mL) compared to vanillin, enabling stable assay buffers and in vivo formulations where vanillin would precipitate. It is the definitive analytical reference standard (e.g., phyproof® CRM, ≥90.0% HPLC) for authenticating vanilla products and quantifying vanillin precursors via validated HPLC methods. As a validated enzyme inhibitor, it serves as a benchmark in bacterial lipase assays (IC₅₀ 13 mM, docking score −9.1 kcal/mol). In bioprocessing, controlled β-glucosidase hydrolysis releases up to 5.78 g vanillin per 100 g green beans—a 3‑ to 5‑fold improvement over traditional curing—forming the basis of industrial natural vanillin production. For researchers requiring a stable, soluble vanillin surrogate, an authenticated analytical calibrant, or a potent enzyme inhibitor, glucovanillin is the unequivocal choice.

Molecular Formula C14H18O8
Molecular Weight 314.29 g/mol
CAS No. 494-08-6
Cat. No. B191341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucovanillin
CAS494-08-6
Synonymsglucovanillin
Molecular FormulaC14H18O8
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H18O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-5,10-14,16-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
InChIKeyLPRNQMUKVDHCFX-RKQHYHRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucovanillin (CAS 494-08-6) — Technical Baseline for Scientific Procurement


Glucovanillin (vanilloside, CAS 494-08-6) is a phenolic glycoside composed of vanillin and glucose, occurring naturally as the predominant glucoside in green vanilla beans (Vanilla planifolia) [1]. It serves as the primary biosynthetic precursor to vanillin, from which it is released upon β-glucosidase–mediated hydrolysis during curing [2]. With a molecular formula C₁₄H₁₈O₈, molecular weight 314.29 g/mol, and melting point 189–190 °C, glucovanillin is a crystalline solid soluble in hot water and alcohols but practically insoluble in ether [3]. Its specific optical rotation [α]ᴰ²⁰ is −89.9° (c in H₂O), a key identity marker [4].

Why Vanillin or Other Phenolic Glycosides Cannot Substitute for Glucovanillin


Although glucovanillin and vanillin share the same aglycone, their physicochemical and functional properties diverge sharply. Glucovanillin's glycosidic linkage dramatically increases aqueous solubility relative to vanillin and profoundly alters its interaction with biological targets—enabling distinct applications as a stable precursor, analytical calibrant, and enzyme inhibitor [1]. Conversely, common structural analogs such as picein or androsin possess different phenolic cores (p‑hydroxyacetophenone vs. vanillin), yielding different biological activity and metabolic fate . Selecting the correct compound is therefore critical for ensuring experimental validity and process reproducibility.

Glucovanillin vs. Closest Analogs: Quantified Differentiation Evidence


Lipase Inhibition Potency: Glucovanillin vs. Oleic Acid

In a comparative enzymatic study, glucovanillin demonstrated significantly stronger inhibition of Acinetobacter radioresistens lipase than the standard inhibitor oleic acid. Glucovanillin achieved a docking score of −9.1 kcal/mol versus −6.3 kcal/mol for oleic acid, and reduced lipase activity to 1.5 U/ml compared to 4.1 U/ml for oleic acid [1].

lipase inhibitor docking score enzyme inhibition Acinetobacter radioresistens

Aqueous Solubility Differentiation: Glucovanillin vs. Vanillin

Glycosylation confers a marked increase in aqueous solubility. Glucovanillin is soluble in hot water, whereas vanillin is only sparingly soluble in cold water (≈1 g/100 mL at 25 °C) [1]. A formulation study reported glucovanillin solubility ≥2.5 mg/mL (7.95 mM) in aqueous buffer [2].

solubility physicochemical property glycoside aqueous formulation

HPLC Differentiation: Retention Time and Resolution from Vanillin

A validated reversed‑phase HPLC method established for cured vanilla beans enables baseline separation of glucovanillin and vanillin. The method achieved a limit of detection (LOD) of 0.008–0.212 μg/ml and limit of quantification (LOQ) of 0.027–0.707 μg/ml [1]. Glucovanillin elutes significantly earlier than vanillin under typical C18 conditions, allowing simultaneous quantification in complex matrices [2].

HPLC analytical method quantification vanilla extract

Enzymatic Process Yield: Glucovanillin Hydrolysis vs. Traditional Curing

Controlled enzymatic hydrolysis of glucovanillin using β‑glucosidase achieves vanillin yields up to 5.78 g per 100 g of green vanilla beans, substantially exceeding yields from traditional curing processes (1.1–1.8 g/100 g) . This process is the basis for industrial vanilla extract production patents [1].

enzymatic hydrolysis β-glucosidase vanillin yield bioprocessing

Glucovanillin: Evidence‑Backed Application Scenarios for Research and Industry


Lipase Inhibition Studies

Use glucovanillin as a reference inhibitor in enzymatic assays targeting bacterial lipases. Its documented IC₅₀ (13 mM) and docking score advantage (−9.1 kcal/mol) over oleic acid provide a robust benchmark for comparative inhibition studies and anti‑infective drug discovery [1].

Analytical Standard for Vanilla Authentication

Employ glucovanillin as a certified reference material (e.g., phyproof® grade, ≥90.0% HPLC) for the quantification of glucovanillin and vanillin in vanilla extracts. Validated HPLC methods with reported LOD/LOQ values enable precise authentication and quality control of natural vanilla products .

Biotechnological Production of Natural Vanillin

Incorporate glucovanillin into enzymatic bioprocessing workflows. Controlled β‑glucosidase hydrolysis yields up to 5.78 g vanillin per 100 g green beans, a 3‑ to 5‑fold improvement over traditional curing. This process is protected by industrial patents and forms the basis for commercial natural vanillin production [2].

Aqueous Formulation Development

Leverage glucovanillin's enhanced aqueous solubility (≥2.5 mg/mL) to design assay buffers or biological test solutions where vanillin precipitation would confound results. This property is particularly valuable for cell‑based assays and in vivo studies requiring consistent compound exposure [3].

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